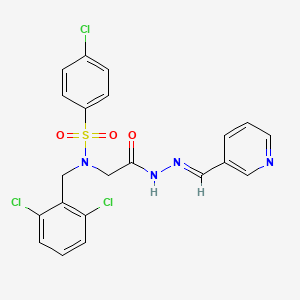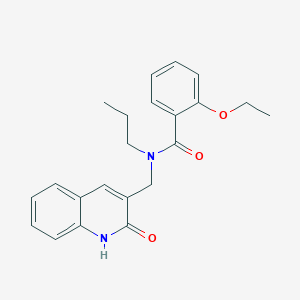
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide, also known as EHPQMB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. EHPQMB is a synthetic compound that was first synthesized in 2008. Since then, it has been studied extensively for its potential use in various applications, including as an anti-cancer agent, as a fluorescent probe, and as a potential therapeutic agent for neurodegenerative diseases.
作用機序
The mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide is not fully understood, but it is believed to involve the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival, and its dysregulation is a hallmark of many types of cancer. By inhibiting this pathway, N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide may be able to induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the advantages of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide for lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are a number of potential future directions for research on N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide. One area of interest is the development of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide derivatives with improved solubility and bioavailability. Another area of interest is the use of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide as a fluorescent probe for imaging applications. Finally, further research is needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide and its potential applications in the treatment of various diseases.
合成法
The synthesis of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide involves the reaction of 4-ethoxybenzoyl chloride with 2-hydroxy-3-aminomethylquinoline in the presence of a base. The resulting product is then treated with butyric anhydride to yield N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide. The synthesis of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide is a multi-step process that requires careful attention to detail to ensure the purity of the final product.
科学的研究の応用
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has been the subject of scientific research due to its potential applications in various fields. One of the most promising areas of research for N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide is its use as an anti-cancer agent. Studies have shown that N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has also been shown to induce apoptosis, or cell death, in cancer cells.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-3-7-21(25)24(18-10-12-19(13-11-18)27-4-2)15-17-14-16-8-5-6-9-20(16)23-22(17)26/h5-6,8-14H,3-4,7,15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYROAJZYPAZDOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


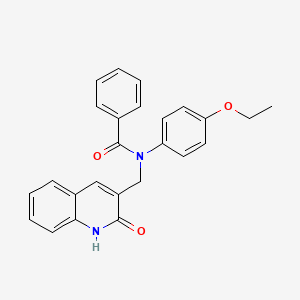
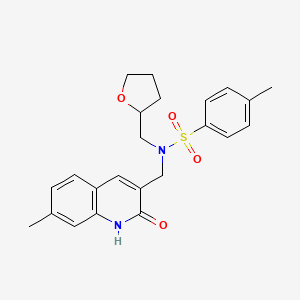
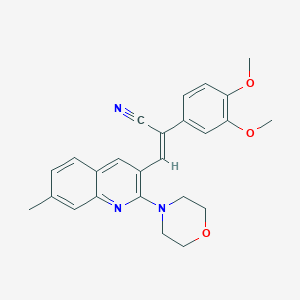
![N-(4-ethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714402.png)

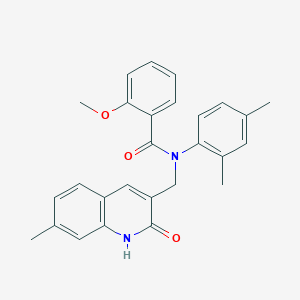
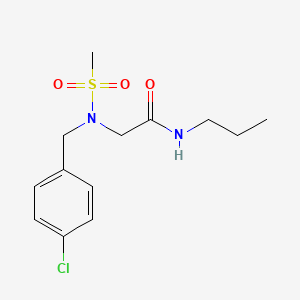
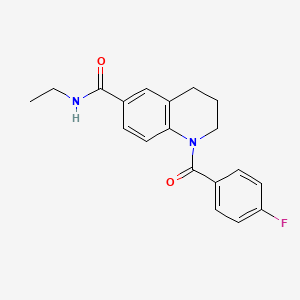
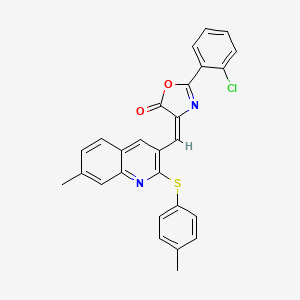
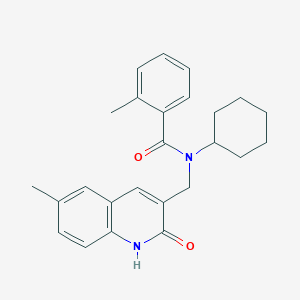
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7714444.png)
